4BP-Tqs 4BP-Tqs 4BP-TQS is an allosteric agonist of α7 subunit-containing neuronal nicotinic acetylcholine receptors (nAChRs). It activates human α7 subunit-containing nAChRs expressed in X. laevis oocytes more potently than acetylcholine ( EC50s = 17 and 128 µM, respectively). It is selective for α7 subunit-containing nAChRs, having no activity for α1β1δε-, α3β4-, and α4β2 subunit-containing nAChRs at 100 µM. 4BP-TQS (10 µM) potentiates acetylcholine-induced activation of α7 subunit-containing nAChRs by greater than 540-fold in X. laevis oocytes. It activates wild-type α7 subunit-containing nAChRs and nAChRs containing the α7 subunit and W148F, but not M253L, mutations in X. laevis oocytes.
Allosteric agonist at α7 nAChR. Binds at a separate site and exhibits more efficacious receptor agonism compared to acetylcholine, displays 8-fold lower EC50 value and 45-fold larger maximal response.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004845
InChI: InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)
SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Molecular Formula: C18H17BrN2O2S
Molecular Weight: 405.3 g/mol

4BP-Tqs

CAS No.:

Cat. No.: VC0004845

Molecular Formula: C18H17BrN2O2S

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

4BP-Tqs -

Molecular Formula C18H17BrN2O2S
Molecular Weight 405.3 g/mol
IUPAC Name 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Standard InChI InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)
Standard InChI Key YNCXHXYZTLIZTO-UHFFFAOYSA-N
SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Canonical SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br

Chemical Identity and Structural Properties

Molecular Characteristics

4BP-TQS (PubChem CID: 2857838) has the molecular formula C18H17BrN2O2S\text{C}_{18}\text{H}_{17}\text{BrN}_2\text{O}_2\text{S} and a molecular weight of 405.3 g/mol . The compound features a cyclopentaquinoline scaffold substituted with a bromophenyl group and a sulfonamide moiety (Fig. 1). Its IUPAC name, 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, reflects this architecture .

Table 1: Physicochemical Properties of 4BP-TQS

PropertyValueSource
Molecular FormulaC18H17BrN2O2S\text{C}_{18}\text{H}_{17}\text{BrN}_2\text{O}_2\text{S}PubChem
Molecular Weight405.3 g/molPubChem
Solubility (DMF)30 mg/mLGlpBio
Solubility (DMSO)30 mg/mLGlpBio
Solubility (Ethanol)30 mg/mLGlpBio

Pharmacological Profile

Allosteric Agonism at α7 nAChRs

4BP-TQS acts as a selective allosteric agonist at α7 nAChRs, with an EC₅₀ of 17 ± 3 μM . Unlike ACh, which binds to the orthosteric site and causes rapid desensitization, 4BP-TQS activates receptors via a transmembrane domain, resulting in sustained ion channel opening . This property is attributed to its interaction with residues such as M253 in the α7 subunit, as mutagenesis studies show loss of activity when this residue is altered .

Single-Channel Kinetics

Single-channel recordings reveal stark differences between ACh- and 4BP-TQS-induced activation:

  • Open Times: 4BP-TQS prolongs open durations by ~160-fold compared to ACh .

  • Burst Lengths: Bursts persist ~800-fold longer with 4BP-TQS .

  • Conductance: The main conductance state is 100.3±2.4pS100.3 \pm 2.4 \, \text{pS} for 4BP-TQS versus 90.0±2.7pS90.0 \pm 2.7 \, \text{pS} for ACh, indicating distinct open-channel conformations .

Table 2: Comparative Activation Profiles of 4BP-TQS and ACh

Parameter4BP-TQSACh
EC₅₀17 ± 3 μM128 ± 12 μM
Hill Coefficient (nHn_H)2.3 ± 0.41.3 ± 0.2
DesensitizationMinimalComplete
Single-Channel Conductance100.3±2.4pS100.3 \pm 2.4 \, \text{pS}90.0±2.7pS90.0 \pm 2.7 \, \text{pS}

Mechanistic Insights

Binding Site and Cooperativity

Docking simulations place 4BP-TQS within an intrasubunit cavity near the M2 helix of α7 nAChRs, overlapping with regions implicated in positive allosteric modulation (e.g., PNU-120596) . The steep Hill coefficient (nH=2.3n_H = 2.3) suggests cooperative binding, potentially involving multiple subunits .

Synergy with Orthosteric Agonists

Co-application of 4BP-TQS and ACh produces supra-additive effects, with burst lengths increasing 2.5-fold compared to 4BP-TQS alone . This synergy underscores the functional interplay between allosteric and orthosteric sites.

Therapeutic Implications

Cognitive Disorders

By avoiding receptor desensitization, 4BP-TQS may enhance cognitive function in conditions like Alzheimer’s disease. Its ability to sustain α7 nAChR activity could improve cholinergic signaling without tachyphylaxis .

Neuroprotection

α7 nAChRs modulate anti-inflammatory pathways via the cholinergic anti-inflammatory reflex. 4BP-TQS’s prolonged activation may offer neuroprotection in stroke or traumatic brain injury models .

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